Cas no 1805888-03-2 (Ethyl 2-hydrazinyl-5-(methylthio)benzoate)

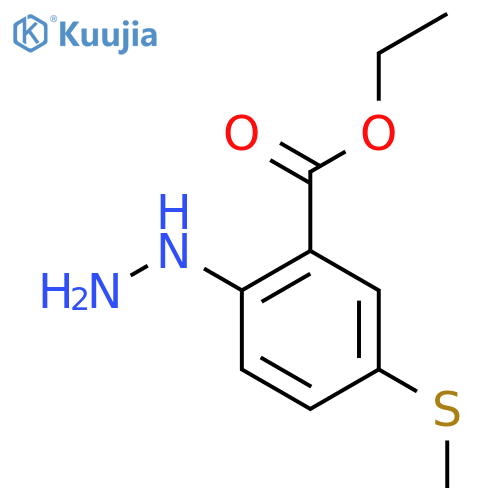

1805888-03-2 structure

商品名:Ethyl 2-hydrazinyl-5-(methylthio)benzoate

CAS番号:1805888-03-2

MF:C10H14N2O2S

メガワット:226.295361042023

CID:4955423

Ethyl 2-hydrazinyl-5-(methylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-hydrazinyl-5-(methylthio)benzoate

-

- インチ: 1S/C10H14N2O2S/c1-3-14-10(13)8-6-7(15-2)4-5-9(8)12-11/h4-6,12H,3,11H2,1-2H3

- InChIKey: FQBJOEBCROFVAT-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC(=C(C(=O)OCC)C=1)NN

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 214

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 89.6

Ethyl 2-hydrazinyl-5-(methylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015007859-250mg |

Ethyl 2-hydrazinyl-5-(methylthio)benzoate |

1805888-03-2 | 97% | 250mg |

504.00 USD | 2021-06-21 | |

| Alichem | A015007859-1g |

Ethyl 2-hydrazinyl-5-(methylthio)benzoate |

1805888-03-2 | 97% | 1g |

1,490.00 USD | 2021-06-21 | |

| Alichem | A015007859-500mg |

Ethyl 2-hydrazinyl-5-(methylthio)benzoate |

1805888-03-2 | 97% | 500mg |

863.90 USD | 2021-06-21 |

Ethyl 2-hydrazinyl-5-(methylthio)benzoate 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

1805888-03-2 (Ethyl 2-hydrazinyl-5-(methylthio)benzoate) 関連製品

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量